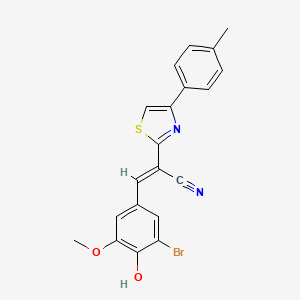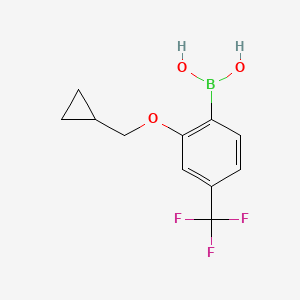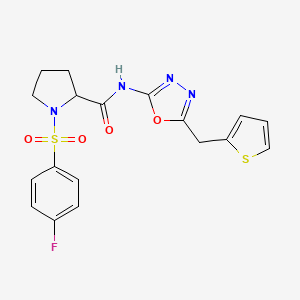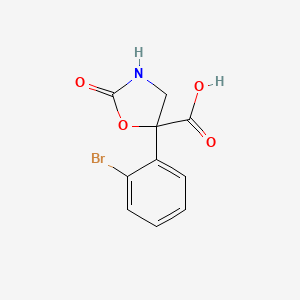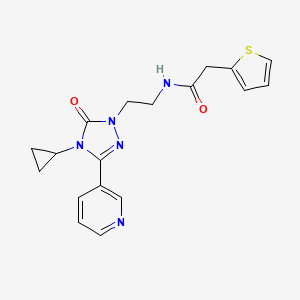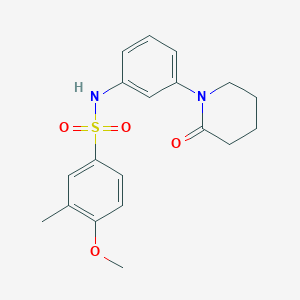
4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to target activated factor x (fxa) in the coagulation cascade .
Mode of Action
Related compounds have been shown to inhibit fxa, which plays a crucial role in blood clotting . This inhibition can prevent the conversion of prothrombin to thrombin, thereby reducing thrombin generation and indirectly inhibiting platelet aggregation .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution . The elimination pathways for these compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Based on the known mode of action of similar compounds, it can be inferred that this compound may reduce thrombin generation and indirectly inhibit platelet aggregation .
Preparation Methods
The synthesis of 4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidinone intermediate: This involves the reaction of a suitable precursor with reagents such as methanesulfonic acid under reflux conditions.
Coupling with the benzenesulfonamide moiety: The piperidinone intermediate is then coupled with a benzenesulfonamide derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide include other benzenesulfonamide derivatives such as:
- 4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-12-17(9-10-18(14)25-2)26(23,24)20-15-6-5-7-16(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPSJSGNGUUXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2438764.png)
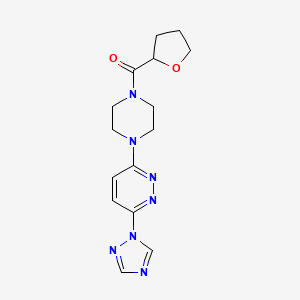
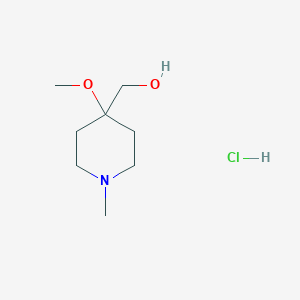

![2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2438769.png)
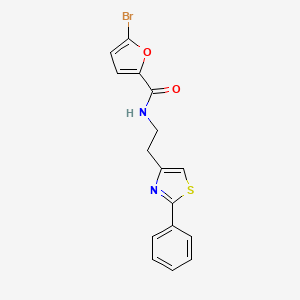
![2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID](/img/structure/B2438775.png)
